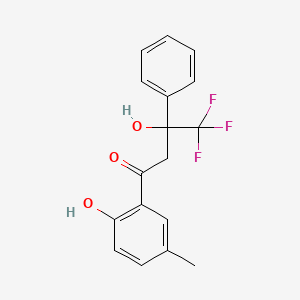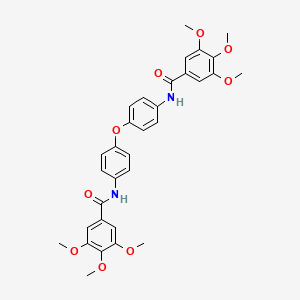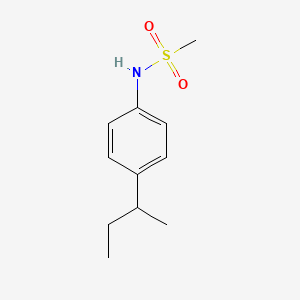
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone, also known as TFHB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone exerts its anti-cancer effects by targeting various signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation. This compound also activates the caspase cascade, which leads to apoptosis in cancer cells. Additionally, this compound has been found to downregulate the expression of various genes and proteins involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity in normal cells, indicating its potential as a safe and effective anti-cancer agent. However, further studies are needed to determine the optimal dosage and administration route for this compound. This compound has also been found to exhibit anti-inflammatory properties, which may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone is its relatively simple synthesis method, which makes it easily accessible for laboratory research. Additionally, this compound has been found to exhibit potent anti-cancer properties, particularly against breast cancer cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for research on 4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone. One area of interest is the development of novel drug delivery systems that can enhance the bioavailability and efficacy of this compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its anti-cancer effects. Another potential direction is the investigation of this compound's anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases.
Métodos De Síntesis
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzaldehyde with 4,4,4-trifluoro-1,3-diketone in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then subjected to a Friedel-Crafts reaction with phenylmagnesium bromide to obtain this compound.
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenyl-1-butanone has been found to exhibit potential anti-cancer properties, particularly against breast cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in breast cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. This compound has also been found to inhibit the growth and migration of cancer cells by downregulating the expression of various genes and proteins involved in cancer progression.
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxy-5-methylphenyl)-3-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O3/c1-11-7-8-14(21)13(9-11)15(22)10-16(23,17(18,19)20)12-5-3-2-4-6-12/h2-9,21,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCZSNLHGOIOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propyl 4-{[(4-chlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5008017.png)

![3-hydroxy-2,2-bis(hydroxymethyl)-N-[2-(2-methylphenoxy)ethyl]propanamide](/img/structure/B5008031.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5008036.png)
![N,N'-[1,5-naphthalenediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B5008044.png)



![methyl 4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B5008065.png)

![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B5008073.png)
![2-chloro-N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5008081.png)
![2-chloro-5-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5008090.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5008092.png)